molecular formula C9H13N6O4P-2 B10760637 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine

2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine

Cat. No.: B10760637
M. Wt: 300.21 g/mol
InChI Key: LWEKFDHXJHJYGB-YFKPBYRVSA-L
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Description

2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine is a synthetic purine derivative with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phosphonomethoxy group attached to a purine base, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the phosphonomethoxy group and the formation of the purine ring. Common reagents used in the synthesis include phosphorous oxychloride, ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on minimizing waste and improving yield to make the production economically viable .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the purine ring .

Scientific Research Applications

2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine involves its interaction with specific molecular targets. The compound can inhibit viral DNA synthesis by incorporating into the viral genome, leading to chain termination. This mechanism is similar to other nucleotide analogs used in antiviral therapies. The molecular pathways involved include the inhibition of viral polymerases and the disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-(2-phosphonomethoxy-ethoxy)-pyrimidine: Another nucleotide analog with antiviral properties.

    2,6-Diamino-3,5-dinitropyrazine-1-oxide: A compound with applications in energetic materials.

    2,6-Diiminopyridine: Used in coordination chemistry and catalysis

Uniqueness

2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine is unique due to its specific structure, which allows it to interact with viral DNA polymerases effectively. This makes it a valuable compound for antiviral research and potential therapeutic applications. Its phosphonomethoxy group provides stability and enhances its biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H13N6O4P-2

Molecular Weight

300.21 g/mol

IUPAC Name

9-[(2S)-2-(phosphonatomethoxy)propyl]purine-2,6-diamine

InChI

InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/p-2/t5-/m0/s1

InChI Key

LWEKFDHXJHJYGB-YFKPBYRVSA-L

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)([O-])[O-]

Canonical SMILES

CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)([O-])[O-]

Origin of Product

United States

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